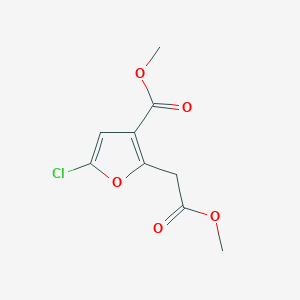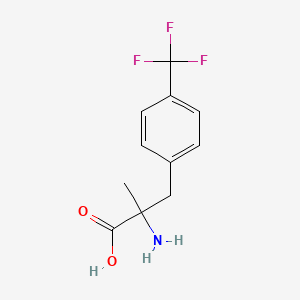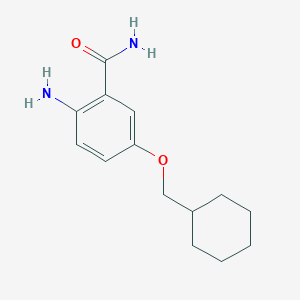
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2-fluorobenzene to obtain 4-bromo-2-fluorobenzyl bromide . This intermediate is then reacted with 4-fluorobenzylamine in the presence of a base to form the desired sulfonamide . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Dichloromethane, acetonitrile, and toluene are commonly used.
Major Products
The major products formed from these reactions include various substituted sulfonamides and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Material Science: It can be used in the development of advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets and potential biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-fluoro-N-(4-fluorobenzyl)benzenesulfonamide is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H10BrF2NO2S |
|---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-[(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10BrF2NO2S/c14-10-3-6-13(12(16)7-10)20(18,19)17-8-9-1-4-11(15)5-2-9/h1-7,17H,8H2 |
InChI Key |
HXFUECGMSBHDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=C(C=C2)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)


![(1R,2S,5R,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B12089377.png)





